molecular formula C18H23NO3S B2600912 4-BUTOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE CAS No. 1448052-86-5

4-BUTOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE

Cat. No.: B2600912
CAS No.: 1448052-86-5
M. Wt: 333.45
InChI Key: YCTYTJIUIGNTPA-UHFFFAOYSA-N
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Description

4-Butoxy-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide is a benzamide derivative characterized by a 4-butoxy-substituted aromatic ring and an N-linked ethyl chain bearing methoxy and thiophen-3-yl groups. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions .

Properties

IUPAC Name

4-butoxy-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-3-4-10-22-16-7-5-14(6-8-16)18(20)19-12-17(21-2)15-9-11-23-13-15/h5-9,11,13,17H,3-4,10,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTYTJIUIGNTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-2-(thiophen-3-yl)ethanol to form the benzamide core.

    Introduction of the Methoxy Group: The methoxy group is introduced by reacting the benzamide core with methanol in the presence of a suitable catalyst, such as sulfuric acid.

    Final Product Formation: The final step involves the purification of the product using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, hydrochloric acid, acetone.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 4-butoxy-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide. For instance, derivatives containing thiophene rings have shown promise as inhibitors of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. These compounds often target specific pathways involved in cell proliferation and apoptosis.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects of N-substituted benzimidazole derivatives, it was found that compounds with similar structural motifs exhibited significant inhibitory activity against cancer cell lines with IC50 values ranging from 1.2 to 5.3 μM . This suggests that this compound could potentially exhibit similar activity due to its structural features.

Antioxidant Properties

The presence of methoxy and hydroxy groups in related compounds has been linked to enhanced antioxidant activity. These groups can donate hydrogen atoms or electrons, stabilizing free radicals and mitigating oxidative stress within cells.

Data Table: Antioxidant Activity Comparison

Compound TypeAntioxidant Activity (IC50 μM)
Hydroxy-substituted Benzamides3.1 - 5.3
Methoxy-substituted BenzamidesImproved compared to standard BHT

This indicates that similar structures to this compound may possess antioxidant capabilities that warrant further investigation.

Targeting Specific Enzymes

Compounds with similar structures have been designed as dual-target inhibitors for enzymes such as EGFR and HER-2, which are critical in cancer treatment strategies. The ability of these compounds to selectively inhibit kinase activity could be a significant application area for this compound.

Case Study: EGFR/HER-2 Inhibition

A series of benzamide derivatives targeting EGFR and HER-2 demonstrated selective inhibition of kinase activity, leading to reduced proliferation in cancer cell lines . This highlights the potential for developing targeted therapies using compounds with structural similarities.

Synthetic Pathways and Modifications

The synthesis of this compound can be achieved through various chemical reactions involving starting materials like butanol, methoxy compounds, and thiophene derivatives. Understanding these synthetic pathways is crucial for optimizing production and exploring modifications that enhance biological activity.

Synthesis Overview

The synthesis typically involves:

  • Formation of the Thiophene Ring: Utilizing thiophene derivatives as starting materials.
  • Attachment of Functional Groups: Incorporating butoxy and methoxy groups through nucleophilic substitution reactions.
  • Final Coupling Reaction: Combining the synthesized intermediates to form the final benzamide structure.

Mechanism of Action

The mechanism of action of 4-BUTOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can influence cell signaling pathways, leading to potential therapeutic benefits.

Comparison with Similar Compounds

Structural Analogues

2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-D)
  • Structure : Features a 2-hydroxybenzamide core with a 3,4-dimethoxyphenethyl substituent.
  • Synthesis : Prepared via condensation of methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .
  • Key Differences :
    • The hydroxy group at position 2 (vs. butoxy at position 4) increases hydrogen-bonding capacity but reduces lipophilicity.
    • The phenethyl group lacks the thiophene and methoxy substituents present in the target compound, altering electronic and steric profiles.
  • Physicochemical Properties : Melting point = 96°C, lower molecular weight (314.38 g/mol vs. ~375 g/mol estimated for the target compound) .
N-[2-(Butylamino)-2-Oxoethyl]-4-Methoxybenzamide
  • Structure: Contains a 4-methoxybenzamide core with a 2-(butylamino)-2-oxoethyl chain.
  • The butylamino side chain differs from the methoxy-thiophene-ethyl group, affecting target selectivity and metabolic stability .
JUP (4-(2-Amino-5-{4-[(Dimethylamino)Methyl]Thiophen-2-yl}Pyridin-3-yl)-2-{(1R)-1-[2-(Trifluoromethyl)Phenyl]Ethoxy}Benzamide)
  • Structure: Shares a benzamide core and thiophene moiety but includes a trifluoromethylphenyl ethoxy group and dimethylaminomethyl substitution.
  • Key Differences: The CF3 group enhances metabolic stability and electron-withdrawing effects. The pyridine and dimethylamino groups introduce additional basicity, influencing pharmacokinetics .

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (NMR/IR)
Target Compound ~375 (estimated) Not reported Thiophene C-H stretch (3050–3100 cm⁻¹), δ 7.2–7.5 ppm (thiophene protons)
Rip-D 314.38 96 Hydroxy O-H stretch (3200–3500 cm⁻¹), δ 6.8–7.3 ppm (aromatic protons)
JUP 540.59 Not reported CF3 stretch (1100–1200 cm⁻¹), δ 7.8–8.2 ppm (pyridine protons)

Pharmacological Implications

  • Target Compound : Thiophene’s π-π stacking and sulfur’s polarizability may enhance binding to cysteine-rich targets (e.g., kinases). The butoxy group could prolong half-life .
  • JUP: CF3 and dimethylamino groups indicate suitability for high-affinity enzyme inhibition (e.g., kinases or proteases) .

Biological Activity

4-Butoxy-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be described by its chemical formula C17H21NO2SC_{17}H_{21}NO_2S, and it features a butoxy group, a methoxy group, and a thiophene moiety. The structural representation is crucial for understanding its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its therapeutic potential.

Anticancer Activity

Research has indicated that benzamide derivatives, including compounds similar to this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of benzamide riboside in inhibiting dihydrofolate reductase (DHFR), which is crucial in cancer treatment due to its role in DNA synthesis and repair mechanisms . This suggests that the compound may share similar pathways of action.

Table 1: Biological Activity Summary of Related Benzamides

Compound NameActivity TypeTarget/MechanismReference
Benzamide RibosideAnticancerInhibition of DHFR
1,2,4-Oxadiazole BenzamidesAntifungalInhibition of fungal growth
4-Chloro-BenzamidesRET Kinase InhibitorInhibition of RET kinase

Case Studies

Several case studies have explored the biological activity of benzamide derivatives:

  • Benzamide Riboside in Cancer Treatment :
    • A clinical study demonstrated that benzamide riboside could inhibit cell growth in human T-cell lymphoblastic leukemia cells resistant to methotrexate. This indicates a potential role for similar compounds in overcoming drug resistance in cancer therapy .
  • Antifungal Efficacy :
    • A recent study synthesized various benzamide derivatives and assessed their antifungal activity against Botrytis cinerea. The results showed that several compounds exhibited higher fungicidal activity than traditional fungicides at comparable concentrations .

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